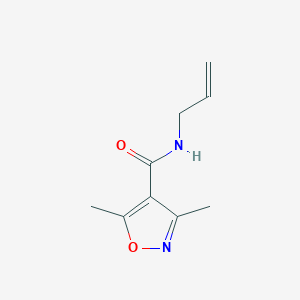

3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide: is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions:

Cycloaddition Reactions: One common method for synthesizing isoxazole derivatives involves the (3+2) cycloaddition reaction between nitrile oxides and alkynes.

Regioselective Synthesis: Another method involves the reaction of terminal alkynes with n-butyllithium followed by aldehydes, molecular iodine, and hydroxylamine.

Industrial Production Methods: Industrial production of isoxazole derivatives typically involves large-scale cycloaddition reactions using metal catalysts such as copper (I) or ruthenium (II). recent advancements have focused on developing metal-free synthetic routes to reduce costs and environmental impact .

化学反応の分析

Types of Reactions:

Oxidation: Isoxazole derivatives can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction of isoxazole rings can lead to the formation of amines or other reduced derivatives.

Substitution: Isoxazoles can participate in substitution reactions, where functional groups on the ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products:

Oxidation: Oxidized isoxazole derivatives.

Reduction: Amines or other reduced compounds.

Substitution: Isoxazole derivatives with substituted functional groups.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that derivatives of 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide exhibit properties that can inhibit the mitotic checkpoint, which is crucial for cell division. This characteristic positions these compounds as potential treatments for various cancers, including hematological malignancies and solid tumors. Specifically, studies have shown that these compounds can effectively target and inhibit the spindle assembly checkpoint, thereby preventing uncontrolled cell growth and proliferation associated with cancer cells .

1.2 Inhibition of Angiogenesis

Compounds similar to this compound have been investigated for their ability to inhibit angiogenesis—the formation of new blood vessels from existing ones. This process is often exploited by tumors to secure a blood supply for growth and metastasis. The inhibition of this pathway can be significant in developing therapies for cancer and other diseases characterized by excessive angiogenesis .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its efficacy and reducing potential side effects. Research has demonstrated that modifications to the oxazole ring and the carboxamide group can significantly affect biological activity. For instance, variations in the substituents on the oxazole ring have been shown to enhance potency against specific cancer cell lines .

Formulation Development

3.1 Drug Delivery Systems

The compound's lipophilicity and molecular weight suggest it could be effectively incorporated into various drug delivery systems. Nanoparticle formulations have been explored to enhance the bioavailability and targeted delivery of this compound to tumor sites. These formulations aim to improve therapeutic outcomes while minimizing systemic toxicity .

3.2 Combination Therapies

There is ongoing research into the use of this compound in combination with other chemotherapeutic agents. Preliminary studies indicate that this compound may enhance the efficacy of existing treatments by overcoming drug resistance mechanisms commonly observed in cancer therapies .

Case Studies

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

A study evaluated the efficacy of this compound against various cancer cell lines, including breast and lung cancer models. Results indicated a significant reduction in cell viability at micromolar concentrations compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: In Vivo Tumor Growth Inhibition

In vivo studies using murine models demonstrated that treatment with this compound resulted in a marked decrease in tumor size compared to untreated controls. Histological analysis revealed reduced angiogenesis within treated tumors, supporting its role as an antiangiogenic agent .

作用機序

The mechanism of action of 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

類似化合物との比較

- 3,5-Dimethyl-4-nitroisoxazole

- 3,5-Dimethyl-4-phenylisoxazole

- 3,5-Dimethyl-4-isoxazolecarboxylic acid

Uniqueness: 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide is unique due to its allyl group, which imparts distinct reactivity and biological activity compared to other isoxazole derivatives .

生物活性

3,5-Dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide is a compound belonging to the oxazole family, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described with the following features:

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.22 g/mol

- IUPAC Name : this compound

This compound exhibits a distinctive oxazole ring which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. A notable study evaluated various oxazoles for their cytotoxic effects against multiple cancer cell lines. The findings indicated that compounds with similar structures demonstrated significant inhibitory effects on cancer cell proliferation.

Table 1: Cytotoxic Activity of Oxazole Derivatives

| Compound Name | Cell Line Tested | CC50 (µM) |

|---|---|---|

| 3g (Related Oxazole) | HT29 (Colorectal Cancer) | 58.4 |

| 3e (Related Oxazole) | HT29 | 129.4 |

| Cisplatin | HT29 | 47.17 |

| 5-Fluorouracil | HT29 | 381.16 |

The compound 3g was particularly effective against the HT29 cell line with a CC50 value of 58.4 µM , indicating its potential as a promising candidate for colorectal cancer treatment .

The mechanisms through which oxazole derivatives exert their anticancer effects include:

- Inhibition of Key Enzymes : Some studies suggest that these compounds can inhibit various kinases involved in cancer progression, such as Aurora A kinase and Janus kinases (JAKs), which play crucial roles in cell signaling and proliferation.

- Induction of Apoptosis : Oxazoles have been shown to activate the caspase cascade, leading to programmed cell death in malignant cells.

- Inhibition of Angiogenesis : Certain derivatives inhibit the formation of new blood vessels that tumors need for growth, further limiting their proliferation.

Study on Anticancer Activity

A comprehensive study published in Journal of Medicinal Chemistry evaluated a series of oxazolo[5,4-d]pyrimidine derivatives for their anticancer activity. The results indicated that these compounds not only exhibited cytotoxicity but also had lower toxicity against normal human cells compared to standard chemotherapeutics like cisplatin and fluorouracil .

特性

IUPAC Name |

3,5-dimethyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-4-5-10-9(12)8-6(2)11-13-7(8)3/h4H,1,5H2,2-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSRNVDWILECJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。